Ganosporeric acid A

Overview

Description

Mechanism of Action

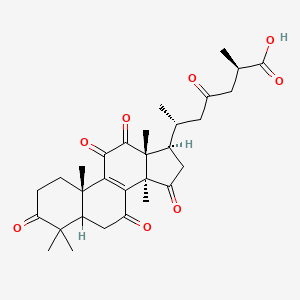

Ganosporeric acid A, also known as (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid or (2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid, is a natural compound extracted from the spores of Ganoderma lucidum .

Target of Action

It has been suggested that it may have hepatoprotective effects , indicating potential targets within the liver.

Mode of Action

It is known to exhibit hepatoprotective effects , suggesting it may interact with targets in the liver to mitigate damage

Biochemical Pathways

Given its hepatoprotective effects , it may influence pathways related to liver function and injury repair. More research is needed to identify the precise pathways affected by this compound.

Result of Action

This compound has been reported to exhibit hepatoprotective effects . This suggests that the compound may help protect the liver from injury, potentially by mitigating damage or promoting repair mechanisms.

Action Environment

As a natural compound extracted from the spores of Ganoderma lucidum , its action may be influenced by factors such as temperature, pH, and the presence of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ganosporeric acid A involves the extraction and isolation from the spores of Ganoderma lucidum. The process typically includes:

Extraction: The spores are subjected to an ether extraction to obtain the ether-soluble fraction.

Industrial Production Methods

Advances in fermentation technology could potentially enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Ganosporeric acid A, being a triterpenoid, can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen-containing functional groups.

Reduction: Removal of oxygen or addition of hydrogen atoms.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Chemistry: As a triterpenoid, it serves as a model compound for studying the chemical behavior of similar structures.

Medicine: Research indicates its hepatoprotective effects, making it a candidate for liver injury treatments.

Industry: Potential applications in the development of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Ganosporeric acid A is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include:

Ganoderic acids B, C, and E: These compounds also exhibit various biological activities, such as anti-inflammatory and anticancer properties.

Ganodermanontriol: Another triterpenoid with potential antiviral activity.

This compound stands out due to its specific hepatoprotective and antiviral properties, making it a unique and valuable compound for further research and development .

Biological Activity

Ganosporeric acid A (GAA) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects. The following sections provide a detailed overview of the biological activities associated with GAA, supported by research findings and data.

Chemical Composition and Structure

This compound is a lanostane-type triterpenoid characterized by its unique molecular structure, which contributes to its biological activities. Its structure includes several functional groups that enhance its interaction with biological targets, making it a subject of interest in pharmacological studies.

1. Antioxidant Activity

GAA exhibits significant antioxidant properties. Research indicates that it can reduce oxidative stress markers in various cell types. For instance, in studies involving liver cells, GAA treatment resulted in increased levels of glutathione and superoxide dismutase, which are crucial for cellular defense against oxidative damage .

2. Hepatoprotective Effects

GAA has shown protective effects against liver injuries induced by alcohol consumption. In a mouse model, GAA significantly mitigated liver damage by normalizing liver enzyme levels and reducing lipid accumulation . The intervention also improved the composition of intestinal microbiota, suggesting a potential mechanism for its hepatoprotective effects through gut-liver axis modulation.

3. Anticancer Properties

GAA has demonstrated anticancer activity through various mechanisms. In vitro studies have shown that it induces apoptosis in cancer cells and enhances the efficacy of chemotherapy drugs like adriamycin. GAA was found to increase reactive oxygen species (ROS) production, leading to DNA damage and apoptosis in cancer cells . Additionally, it has been identified as a potential inhibitor of the dengue virus protease, suggesting antiviral properties as well .

The biological activities of GAA can be attributed to several mechanisms:

- Inhibition of Metabolic Enzymes: GAA has been shown to inhibit enzymes such as aldose reductase and α-glucosidase, which are involved in carbohydrate metabolism and diabetes management .

- Regulation of Gene Expression: Studies indicate that GAA influences the expression of genes related to oxidative stress response and lipid metabolism, enhancing its protective effects on liver function .

- Synergistic Effects with Other Compounds: GAA exhibits synergistic effects when combined with other therapeutic agents, enhancing their overall efficacy against cancer and viral infections .

Case Studies

- Liver Injury Model : In a controlled study involving mice exposed to alcohol, GAA was administered at different dosages (12 mg/kg and 36 mg/kg). Results indicated a dose-dependent reduction in liver injury markers and improved gut microbiota composition after six weeks of treatment .

- Cancer Cell Lines : In HeLa cells treated with GAA alongside adriamycin, researchers observed enhanced apoptosis rates compared to controls. This suggests that GAA may improve the sensitivity of cancer cells to chemotherapy through oxidative stress mechanisms .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

CAS No. |

135357-25-4 |

|---|---|

Molecular Formula |

C30H38O8 |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19+,28+,29+,30+/m1/s1 |

InChI Key |

AKWNYHCILPEENZ-YFIDGAHXSA-N |

SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Appearance |

Solid powder |

melting_point |

115 - 118 °C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,7,11,12,15,23-hexanoxo-5 alpha-lanosta-8-en-26-oic acid ganosporeric acid A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ganosporeric acid A and where is it found?

A1: this compound, chemically known as (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid, is a triterpenoid compound. It was first isolated from the ether-soluble fraction of Ganoderma lucidum spores.

Q2: What analytical techniques are commonly used to identify and quantify this compound in Ganoderma lucidum?

A2: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is widely employed for the analysis of this compound and other triterpenes in Ganoderma lucidum. This method offers good separation, sensitivity, and reproducibility for quantifying these compounds.

Q3: What is the significance of developing an HPLC specific chromatogram analysis for Ganoderma lucidum triterpenoids like this compound?

A4: Establishing a specific HPLC chromatogram analysis method for Ganoderma lucidum offers a standardized approach to identify and quantify its diverse triterpenoid constituents, including this compound. This method can be instrumental in quality control, ensuring the consistency and authenticity of Ganoderma lucidum products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.